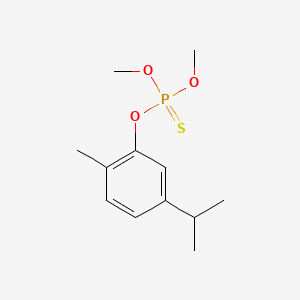
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester is an organophosphorus compound with the molecular formula C12H19O3PS. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of phosphorus and sulfur atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O-carvacryl O,O-dimethyl ester typically involves the reaction of carvacrol with dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows: [ \text{Carvacrol} + \text{Dimethyl phosphorochloridothioate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorothioic acid, O-carvacryl O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioate derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorothioic esters.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pesticides and other agrochemicals due to its biological activity.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O-carvacryl O,O-dimethyl ester involves the inhibition of specific enzymes, particularly those involved in the breakdown of neurotransmitters. The compound interacts with the active site of the enzyme, preventing its normal function and leading to an accumulation of neurotransmitters. This mechanism is similar to other organophosphorus compounds, which act as acetylcholinesterase inhibitors.
Comparación Con Compuestos Similares
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Known for its use as a pesticide.
Phosphorodithioic acid, O,O-diethyl ester: Used in various industrial applications.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. Its versatility in different fields of research and industry highlights its importance as a valuable compound.
Propiedades
Número CAS |
15043-63-7 |
|---|---|
Fórmula molecular |
C12H19O3PS |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
dimethoxy-(2-methyl-5-propan-2-ylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O3PS/c1-9(2)11-7-6-10(3)12(8-11)15-16(17,13-4)14-5/h6-9H,1-5H3 |
Clave InChI |
GVNHAMVMELYILJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)OP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
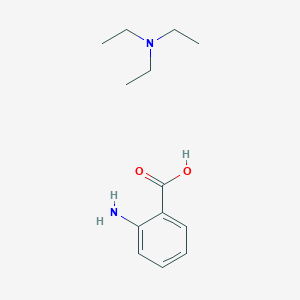

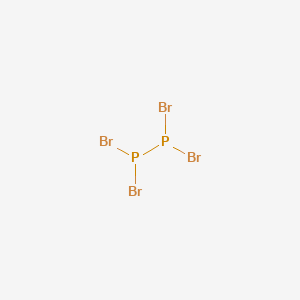
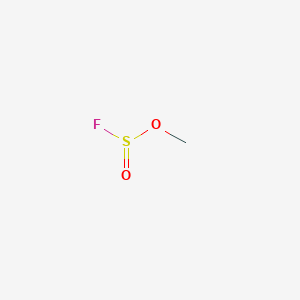


![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
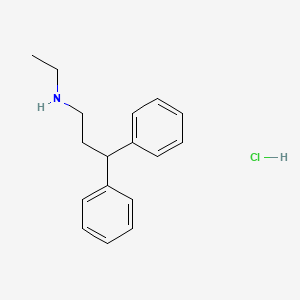

![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
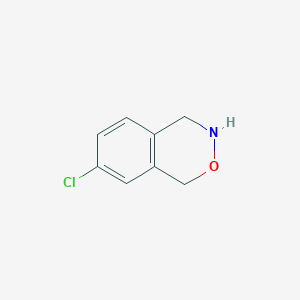
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
